ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
CAS No.:
Cat. No.: VC13253285
Molecular Formula: C20H24N6O3S3
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N6O3S3 |
|---|---|
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | ethyl 2-[[2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C20H24N6O3S3/c1-5-7-26-14(8-13-9-30-19(21)22-13)24-25-20(26)31-10-15(27)23-17-16(18(28)29-6-2)11(3)12(4)32-17/h5,9H,1,6-8,10H2,2-4H3,(H2,21,22)(H,23,27) |
| Standard InChI Key | JBECWJGOTRVKGJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(N2CC=C)CC3=CSC(=N3)N |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(N2CC=C)CC3=CSC(=N3)N |
Introduction
Chemical Structure and Nomenclature
The compound features a thiophene core substituted with methyl groups at positions 4 and 5, an ethyl carboxylate at position 3, and an acetamide-linked triazole-thiazole moiety. Key structural attributes include:
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Thiophene ring: Functionalized with electron-withdrawing (carboxylate) and electron-donating (methyl) groups, influencing aromatic stability and reactivity .
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Triazole-thiazole system: The 1,2,4-triazole ring at position 2 is substituted with a prop-2-en-1-yl (allyl) group and a methylene-linked 2-amino-1,3-thiazole, a motif prevalent in antimicrobial agents .
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Sulfanyl acetyl bridge: Connects the triazole to the thiophene, enhancing conformational flexibility and potential hydrogen-bonding interactions .
Molecular Formula: Estimated as , with a molecular weight of ~525.6 g/mol. Computed descriptors from analogous compounds suggest a topological polar surface area of ~150 Ų and moderate lipophilicity (XLogP3 ~2.5) .
Physicochemical Properties
The compound’s solubility profile is likely pH-dependent, with improved aqueous solubility under acidic conditions due to protonation of the thiazole amine .
Biological Activity and Mechanistic Insights
While specific bioactivity data for this compound are unavailable, structurally related molecules exhibit notable pharmacological profiles:
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Antimicrobial Activity: Triazole-thiazole hybrids (e.g., PubChem CID 44429494) inhibit bacterial dihydrofolate reductase (DHFR) with IC₅₀ values <1 µM . The thiazole amine may chelate metal ions essential for microbial enzymes .
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Anticancer Potential: Analogues like ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (Sigma-Aldrich KOB0121) show antiproliferative effects against HeLa cells (IC₅₀ ~10 µM) via tubulin polymerization inhibition .
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Kinase Inhibition: The triazole’s electron-deficient nature facilitates interactions with ATP-binding pockets in kinases, as seen in HMDB-listed compounds targeting EGFR and VEGFR .
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